N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide
Description
The compound N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide features a seven-membered benzo[f][1,4]oxazepin-5-one core fused to a benzene ring, with a cyclohexanecarboxamide substituent at the 7-position. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in oncology or inflammation, likely mediated through kinase or chemokine inhibition .
Properties
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(11-4-2-1-3-5-11)18-12-6-7-14-13(10-12)16(20)17-8-9-21-14/h6-7,10-11H,1-5,8-9H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZEPLJLFMMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem C–N Coupling/C–H Carbonylation
Adapting the methodology from PMC6155786 , the oxazepine core can be synthesized via a copper-catalyzed tandem reaction.
Procedure :
- React 2-aminophenol derivatives with allyl halides under a CO₂ atmosphere.
- Employ CuI (10 mol%) and 2-(2-dimethylaminovinyl)-1H-inden-1-ol ligand in DMSO at 100°C.
- Cyclization occurs via sequential C–N coupling and intramolecular C–H carbonylation.
Example :
Reaction of 2-amino-4-methylphenol with allyl bromide yields 7-methyl-benzo[f]oxazepin-5-one after 10 hours (Yield: 68%).
Cyclization of Amino Alcohols
An alternative approach involves cyclizing 2-(2-hydroxyethylamino)benzaldehyde derivatives:
- Oxidize the aldehyde to a ketone using Jones reagent .
- Perform acid-catalyzed cyclization (e.g., HCl in ethanol) to form the oxazepinone ring.
Introduction of the Cyclohexanecarboxamide Group
Direct Acylation of 7-Amino Intermediate
The 7-amino group on the oxazepine core reacts with cyclohexanecarbonyl chloride under basic conditions:
Procedure :
Carbodiimide-Mediated Coupling
For improved yields, use HATU or EDCI as coupling agents:
- Mix 7-amino-oxazepinone (1 equiv.) , cyclohexanecarboxylic acid (1.2 equiv.) , HATU (1.5 equiv.) , and DIPEA (3 equiv.) in DMF.
- Stir for 24 hours at room temperature.
- Quench with water and extract with ethyl acetate (Yield: 85%).
Optimization and Characterization
Reaction Condition Screening
Table 1 : Comparison of Acylation Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Direct Acylation | Cyclohexanecarbonyl Cl, Et₃N | DCM | 12 | 72 |
| HATU-Mediated Coupling | HATU, DIPEA | DMF | 24 | 85 |
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 3H, aromatic), 4.30 (t, 2H, OCH₂), 3.70 (m, 1H, cyclohexyl), 2.50–1.20 (m, 11H, cyclohexyl + CH₂).
- IR (KBr) : 1680 cm⁻¹ (C=O, amide), 1645 cm⁻¹ (C=O, oxazepinone).
Scale-Up and Industrial Considerations
Large-scale synthesis requires:
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Research indicates that derivatives of oxazepine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the oxazepine ring can enhance activity against various pathogens, making this compound a candidate for developing new antibiotics.
-
Cancer Treatment
- N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide has been investigated for its potential in oncology. Preclinical trials suggest it may inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted its efficacy against breast cancer cell lines, showing a dose-dependent response in cell viability assays .
- Neurological Disorders
Biological Research Applications
- Protein Interaction Studies
- Drug Design and Development
Industrial Applications
- Synthesis of Fine Chemicals
- Material Science
Case Studies
Mechanism of Action
The mechanism of action of N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Compound D9: (E)-N-(4-Ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide
- Core Structure : Benzo[b][1,4]dioxocine (eight-membered ring with two oxygen atoms).
- Substituents : Ethoxyphenyl acrylamide.
- Biological Activity :
- Key Differences: The dioxocine ring in D9 lacks the nitrogen atom present in the oxazepinone of the target compound, altering electronic properties and hydrogen-bonding capacity. The ethoxyphenyl group in D9 may enhance solubility but reduce lipophilicity compared to the cyclohexane group.
N-(2-Oxo-2,3,4,5,6,7-hexahydro-1H-azepin-3-yl)cyclohexanecarboxamide
- Core Structure : Azepan-2-one (seven-membered lactam).
- Substituents : Cyclohexanecarboxamide.
- Biological Activity :
- Key Differences: The azepanone core lacks the fused benzene ring and oxygen atom present in the target compound’s oxazepinone system. Both compounds share the cyclohexanecarboxamide group, suggesting similar pharmacokinetic profiles.
Fluorinated Quinolones (e.g., Levofloxacin)
- Core Structure: Bicyclic fluoroquinolone.
- Substituents : Fluorine atoms and piperazinyl groups.
- Biological Activity : Antibacterial via DNA gyrase inhibition .
- Key Differences: The quinolone core is structurally distinct from oxazepinones, prioritizing DNA interaction over kinase or chemokine targets.
Structural and Functional Analysis Table
Biological Activity
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structural characteristics. It features a tetrahydrobenzo[f][1,4]oxazepine core linked to a cyclohexanecarboxamide moiety. This unique structure suggests potential interactions with various biological targets.
Research indicates that compounds with similar oxazepine structures often exhibit diverse biological activities. The mechanisms of action may include:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : They may interact with neurotransmitter receptors, influencing neurological functions.
- Antioxidant Properties : Some studies suggest that oxazepine derivatives can act as antioxidants, reducing oxidative stress in cells.
In Vitro Studies
Preliminary studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For instance:
- Cell Line Testing : In vitro tests against CCRF-CEM leukemia cells showed no significant activity at concentrations up to 20 µg/mL . This suggests that while the compound is structurally interesting, it may require further modification to enhance its efficacy.
Pharmacological Effects
The pharmacological profile of this compound is still under investigation. However, related compounds have demonstrated:
- Anti-inflammatory Effects : Some oxazepine derivatives have shown promise in treating inflammatory conditions by inhibiting specific kinases involved in inflammatory pathways .
- Neuroprotective Properties : There is potential for neuroprotective effects based on the interaction with neurotransmitter systems .
Case Study 1: Anti-Cancer Activity
A study examining related oxazepine compounds revealed that modifications to the structure could significantly enhance anti-cancer activity. The study highlighted the importance of specific functional groups in increasing cytotoxicity against cancer cells.
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of similar compounds. The findings suggested that certain derivatives could modulate serotonin receptors, indicating potential use in treating mood disorders.
Data Table: Summary of Biological Activity Findings
| Study Type | Cell Line/Model | Concentration (µg/mL) | Activity Observed |
|---|---|---|---|
| In Vitro Study | CCRF-CEM Leukemia Cells | Up to 20 | No significant activity |
| Anti-inflammatory | In Vivo Models | Varies | Promising results |
| Neuropharmacology | Serotonin Receptor Assays | Varies | Modulation observed |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanecarboxamide, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves constructing the tetrahydrobenzo[f][1,4]oxazepine core followed by coupling with cyclohexanecarboxamide. Controlled conditions (e.g., inert atmosphere, 40–60°C) are critical to prevent oxidation or unwanted cyclization. For example, microwave-assisted palladium-catalyzed intramolecular arylation (as used in structurally similar compounds) improves yield and selectivity . Intermediate purification via column chromatography (e.g., 20% EtOAc in petroleum ether) ensures product integrity. Monitoring via TLC or HPLC at each stage minimizes side products .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to verify proton environments and carbon frameworks. Mass spectrometry (ESI-TOF) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (e.g., Rigaku R-AXIS RAPID) resolves bond angles and conformations. For example, oxazepine rings often adopt twist-boat or chair conformations, while hydrogen bonds (N–H⋯O) stabilize dimeric structures .
Q. What spectroscopic techniques are suitable for tracking reaction intermediates?
- Methodological Answer :
| Technique | Application | Key Parameters |
|---|---|---|
| FT-IR | Monitors carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups | Resolution: 4 cm⁻¹; KBr pellet method |
| HPLC | Quantifies intermediate purity | Column: C18; Mobile phase: Acetonitrile/H₂O (70:30); Flow rate: 1 mL/min |
| UV-Vis | Detects aromatic π→π* transitions (λmax ~250–300 nm) | Solvent: MeOH; ε calculated via Beer-Lambert law |
Advanced Research Questions
Q. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Solvent polarity (e.g., DMF vs. THF) affects transition-state stabilization. Kinetic studies using Eyring plots (ln(k/T) vs. 1/T) can quantify activation parameters (ΔH‡, ΔS‡). For example, polar aprotic solvents accelerate SN2 reactions at the cyclohexanecarboxamide group, while elevated temperatures (>80°C) may degrade the oxazepine ring .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using:
- Enzyme kinetics (e.g., Michaelis-Menten plots for IC50 determination).
- Molecular docking (AutoDock Vina) to predict binding modes with targets like carbonic anhydrases .
- SAR analysis to compare substituent effects (e.g., fluoro vs. chloro groups on bioactivity) .
Discrepancies often arise from assay conditions (pH, ionic strength) or impurity levels (>95% purity required via HPLC) .
Q. How can hydrogen-bonding networks in the crystal lattice impact the compound’s stability?
- Methodological Answer : X-ray crystallography reveals intermolecular interactions (e.g., dimerization via N–H⋯O bonds with R²²(8) motifs). Lattice stability correlates with melting points (>200°C) and hygroscopicity. For example, chair-conformed cyclohexane and twist-boat oxazepine rings enhance packing efficiency .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?
- Methodological Answer :
- Shake-flask method : Dissolve compound in 10 mL of solvent (e.g., DMSO, EtOAc, H₂O) at 25°C. Filter and quantify via UV-Vis .
- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to predict solubility .
Discrepancies may stem from polymorphic forms (confirmed via PXRD) or residual solvents (detected via ¹H NMR) .
Experimental Design for Biological Studies
Q. How to optimize in vitro assays for evaluating the compound’s kinase inhibition?
- Methodological Answer :
- Kinase Glo Assay : Incubate compound (1–100 µM) with kinase (e.g., EGFR) and ATP (10 µM) in buffer (pH 7.4, 25°C). Measure luminescence (integration time: 1s) .
- Negative Control : Staurosporine (IC50 ~1 nM).
- Data Normalization : Express inhibition as % activity relative to DMSO control.
Structural Optimization
Q. What computational methods predict the impact of substituents on bioavailability?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to calculate LogP (target: 2–3), topological polar surface area (<140 Ų).
- MD Simulations : GROMACS simulations (50 ns) assess membrane permeability .
Substituents like trifluoromethyl (-CF₃) enhance metabolic stability but may reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
